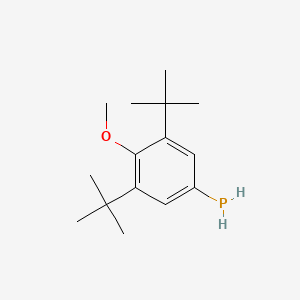

3,5-Di-tert-butyl-4-methoxyphenylphosphine

Descripción general

Descripción

3,5-Di-tert-butyl-4-methoxyphenylphosphine is an organophosphorus compound with the molecular formula C15H25OP. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, which is bonded to a phosphine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-methoxyphenylphosphine typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Di-tert-butyl-4-methoxyphenylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines with lower oxidation states.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenylphosphines, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3,5-Di-tert-butyl-4-methoxyphenylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other organophosphorus compounds

Mecanismo De Acción

The mechanism by which 3,5-Di-tert-butyl-4-methoxyphenylphosphine exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of metal-catalyzed reactions. The presence of bulky tert-butyl groups provides steric hindrance, which can enhance the selectivity of catalytic processes. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

- Bis(3,5-dimethylphenyl)phosphine

- Bis(3,5-di(trifluoromethyl)phenyl)phosphine

- Tris(4-methoxyphenyl)phosphine

Uniqueness

Compared to similar compounds, 3,5-Di-tert-butyl-4-methoxyphenylphosphine is unique due to the combination of its bulky tert-butyl groups and the electron-donating methoxy group. This unique structure imparts distinct steric and electronic properties, making it particularly effective as a ligand in catalysis and as an intermediate in organic synthesis .

Actividad Biológica

3,5-Di-tert-butyl-4-methoxyphenylphosphine (DTBMP) is a phosphine compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of DTBMP, including its mechanisms of action, applications in biological systems, and relevant research findings.

Chemical Structure and Properties

DTBMP is characterized by its bulky tert-butyl groups and a methoxy substituent on the phenyl ring, which contribute to its steric and electronic properties. The molecular formula of DTBMP is , with a CAS number of 782501-07-9. These structural features influence its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of DTBMP can be attributed to several mechanisms:

- Enzyme Inhibition : DTBMP has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in various organisms.

- Antioxidant Properties : The compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Ligand Behavior : As a phosphine ligand, DTBMP participates in coordination chemistry that can influence biological processes, particularly in metal-catalyzed reactions.

Research Findings

Recent studies have investigated the biological implications of DTBMP in various contexts:

- Antioxidant Activity : A study demonstrated that DTBMP could scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells .

- Enzyme Interaction : Research indicated that DTBMP acts as an effective inhibitor for specific phosphatases, which are crucial in cellular signaling pathways .

- Cell Viability Studies : In vitro assays revealed that DTBMP could affect cell viability in cancer cell lines, indicating potential anti-cancer properties .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Enzyme Inhibition | Inhibits phosphatase activity | |

| Cytotoxicity | Affects viability of cancer cell lines |

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, DTBMP was tested for its ability to reduce reactive oxygen species (ROS) levels in cultured neuronal cells. The results showed a significant decrease in ROS levels compared to untreated controls, supporting its role as a potential neuroprotective agent.

Case Study 2: Enzyme Inhibition

A detailed kinetic study assessed the inhibitory effects of DTBMP on protein phosphatase 2A (PP2A). The findings indicated that DTBMP binds competitively to the enzyme, leading to altered phosphorylation states of downstream signaling molecules.

Applications in Medicine and Industry

DTBMP's unique properties make it a candidate for various applications:

- Pharmaceutical Development : Its enzyme inhibition potential is being explored for drug development targeting specific diseases.

- Material Science : The compound's ability to stabilize metal catalysts positions it as a valuable component in organic synthesis processes.

Propiedades

IUPAC Name |

(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25OP/c1-14(2,3)11-8-10(17)9-12(13(11)16-7)15(4,5)6/h8-9H,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOKEBSOENDORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.